
Eluxadoline-d3 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eluxadoline-d3 Dihydrochloride is a deuterated form of Eluxadoline, a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist. It is primarily used in the treatment of irritable bowel syndrome with diarrhea (IBS-D). The deuterated form, Eluxadoline-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Eluxadoline-d3 Dihydrochloride involves multiple steps, including the incorporation of deuterium atoms into the molecular structureThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) is common to separate and purify the final product .
化学反応の分析
Types of Reactions: Eluxadoline-d3 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
科学的研究の応用
Eluxadoline-d3 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and stability of Eluxadoline.
Biology: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Eluxadoline.
Medicine: Used in clinical trials to evaluate the efficacy and safety of Eluxadoline in treating IBS-D.
Industry: Used in the development of new formulations and drug delivery systems.
作用機序
Eluxadoline-d3 Dihydrochloride exerts its effects by interacting with opioid receptors in the gastrointestinal tract. It acts as an agonist at mu-opioid and kappa-opioid receptors, reducing intestinal motility and alleviating pain. It also acts as an antagonist at delta-opioid receptors, which helps to normalize gastrointestinal transit and reduce symptoms of diarrhea .
類似化合物との比較
Loperamide: Another mu-opioid receptor agonist used to treat diarrhea.
Diphenoxylate: A synthetic opioid used to treat diarrhea.
Alvimopan: A peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery.
Uniqueness: Eluxadoline-d3 Dihydrochloride is unique due to its dual agonist and antagonist activity at different opioid receptors, providing a balanced approach to treating IBS-D. Its deuterated form allows for more precise pharmacokinetic studies, making it valuable in research settings .
特性
分子式 |
C32H37Cl2N5O5 |
|---|---|
分子量 |
645.6 g/mol |
IUPAC名 |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuteriomethoxy)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4D3;; |
InChIキー |
YFUUQKJOCLQHMZ-UDEVVIIGSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |
正規SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


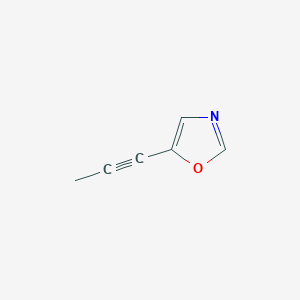
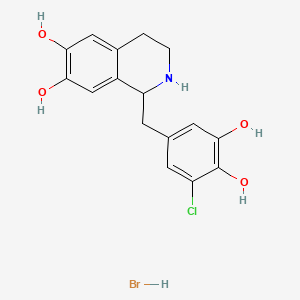
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
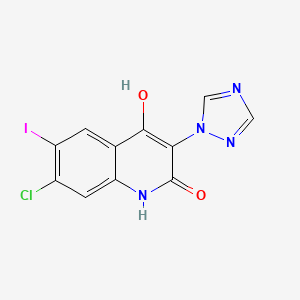
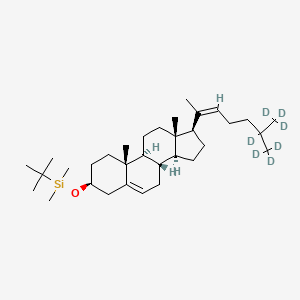
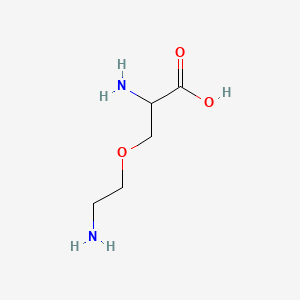
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
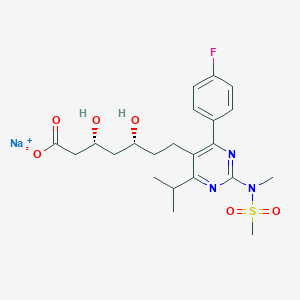
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
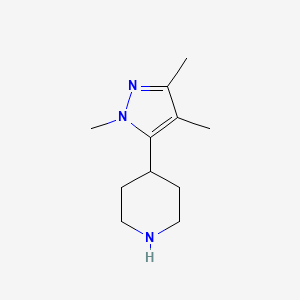
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
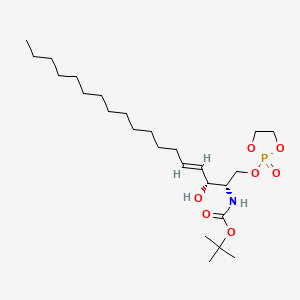
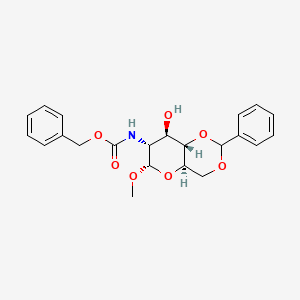
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)
